(E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
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Overview
Description
(E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as solid bases can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one is used as a building block for the synthesis of various heterocyclic compounds
Biology
The compound has shown promise in biological studies due to its potential anti-inflammatory, antioxidant, and antimicrobial properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in inflammatory responses.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a lead compound in the development of new drugs. Its structural framework is being modified to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling molecules and receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one is unique due to its specific structural features, such as the presence of a pyrazole ring and a chalcone framework. These features contribute to its diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H19ClN2O |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H19ClN2O/c1-18-7-9-20(10-8-18)25-21(17-28(27-25)23-5-3-2-4-6-23)13-16-24(29)19-11-14-22(26)15-12-19/h2-17H,1H3/b16-13+ |
InChI Key |
WOBJBWXQXPUCDR-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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